3-Cyclohepten-1-one

Description

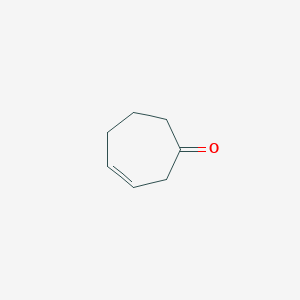

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohept-3-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1,3H,2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLJWUNHIKVME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149914 | |

| Record name | 3-Cyclohepten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-64-8 | |

| Record name | 3-Cyclohepten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohepten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohepten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohepten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 3 Cyclohepten 1 One

Oxidation

The oxidation of 3-cyclohepten-1-one, particularly to form corresponding dienone structures like 2,6-cycloheptadien-1-one, is mechanistically governed by the activation of its allylic C–H bonds. The allylic positions in this compound are the methylene (B1212753) groups (at C5 and C7) adjacent to the carbon-carbon double bond (C3-C4). The activation of these C-H bonds is a critical step that often dictates the reaction's outcome and selectivity, representing a competitive pathway to other oxidative reactions such as epoxidation of the double bond.

Detailed mechanistic studies, particularly on analogous cyclic olefins like cyclohexene (B86901), have established that the dominant pathway for oxidation to an α,β-unsaturated ketone is initiated by the abstraction of an allylic hydrogen. osti.gov This process circumvents the formation of an epoxide intermediate. osti.gov The principles derived from these studies are broadly applicable to the this compound system.

The activation of the allylic C–H bond typically proceeds via a radical chain mechanism. researchgate.net This pathway can be initiated by various means, often involving a metal catalyst and an oxidant. The fundamental steps are:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from one of the allylic positions (C5 or C7) of the this compound molecule. This step is often the rate-determining step and results in the formation of a resonance-stabilized allylic radical. osti.gov

Intermediate Formation: The resulting allylic radical reacts with an oxygen source. In aerobic oxidations, this involves reacting with molecular oxygen to form a hydroperoxide intermediate (e.g., 5-hydroperoxy-3-cyclohepten-1-one). researchgate.netrsc.org

Product Formation: The hydroperoxide intermediate is often unstable and can be converted into the final ketone product. This conversion can be catalyzed by metal ions, which facilitate the decomposition of the hydroperoxide to form the α,β-unsaturated ketone. rsc.org For instance, the oxidation of cycloheptanol (B1583049) can be controlled to produce 2-cyclohepten-1-one (B143340), and further oxidation yields cycloheptadienone, demonstrating the stepwise activation of allylic sites. baranlab.org

Metal catalysts play a crucial role in facilitating allylic oxidation by lowering the energy barrier for hydrogen abstraction. ajol.infonih.gov Various transition metals, including cobalt, chromium, vanadium, and gold, have been shown to be effective. osti.govrsc.orgajol.info In many cases, the catalyst reacts with the primary oxidant (e.g., O₂, tert-butyl hydroperoxide) to form a highly reactive metal-oxo or peroxo species. orientjchem.org This species is a powerful enough oxidizing agent to abstract the allylic hydrogen from the cycloalkenone. For example, studies on cyclohexene oxidation with chromium (VI) oxide show that allylic C-H bond oxidation competes with the cleavage of the olefinic bond. ajol.info Similarly, gold nanoparticles have been shown to catalyze the formation of cyclohexenyl hydroperoxide, which can then be selectively converted to 2-cyclohexen-1-one (B156087) in the presence of a suitable co-catalyst. rsc.org

The table below presents findings from the analogous oxidation of cyclohexene, illustrating the common catalysts and conditions that favor the allylic oxidation pathway, which is relevant for understanding the reactivity of this compound.

Table 1. Representative Catalytic Systems for the Allylic Oxidation of Cyclohexene, Providing Insight into Pathways Relevant to this compound.

Computational and Theoretical Chemistry of 3 Cyclohepten 1 One

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations are pivotal in understanding the electronic structure and conformational preferences of 3-Cyclohepten-1-one. These calculations employ sophisticated methods to approximate solutions to the Schrödinger equation for the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable. durham.ac.ukmdpi.com It offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like this compound. durham.ac.ukufrgs.br

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. mdpi.comwikipedia.org For this compound and related seven-membered ring systems, various combinations have been employed to investigate their properties.

A common approach involves the use of the B3LYP hybrid functional. researchgate.netresearchgate.net This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.com It has been shown to provide reliable results for a wide range of organic molecules. mdpi.com

Regarding basis sets, the Pople-style basis sets, such as 6-31G(d) and 6-311G(d,p), are frequently utilized. ufrgs.brwikipedia.orgkagawa-u.ac.jp The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding and molecular geometries. For more demanding calculations requiring higher accuracy, larger basis sets like 6-311+G(d,p) are used, which include diffuse functions (+) to better describe anions and weak interactions. researchgate.netresearchgate.net

In a study on the conformations of seven-membered rings including this compound, calculations were performed at the B3LYP/6-311+G(d,p) level of theory. researchgate.netresearchgate.net Other studies have also utilized functionals like the low-cost B97-3c and the range-separated hybrid ωB97X-D3, often in conjunction with basis sets like def2-mTZVP and 6-31G(d). kagawa-u.ac.jp The choice often depends on the specific property being investigated and the desired balance between accuracy and computational expense.

Interactive Data Table: Functionals and Basis Sets Used in Cycloheptenone Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311+G(d,p) | Conformational analysis of this compound | researchgate.netresearchgate.net |

| B3LYP | 6-31G(d) | Conformational analysis of 2-cyclohepten-1-one (B143340) | kagawa-u.ac.jp |

| B97-3c | def2-mTZVP | Conformational analysis of 2-cyclohepten-1-one | kagawa-u.ac.jp |

| ωB97X-D3 | 6-31G(d) | Conformational analysis of 2-cyclohepten-1-one | kagawa-u.ac.jp |

| ωB97X-D3 | 6-311++G(d,p) | Conformational analysis of 2-cyclohepten-1-one | kagawa-u.ac.jp |

| M06-2X | 6-311+G(d,p) | Conformational analysis of 2-cyclohepten-1-one | kagawa-u.ac.jp |

The seven-membered ring of this compound is conformationally flexible, leading to a complex potential energy surface with multiple minima and transition states. researchgate.net Computational studies have been instrumental in mapping out these conformational landscapes and determining the relative energies of different conformers.

For cycloheptane (B1346806) and its derivatives, the most stable conformations are typically from the twist-chair and boat families. researchgate.netucalgary.cawikipedia.orglibretexts.org The introduction of a double bond, as in this compound, influences the conformational preferences. Studies on related cycloheptenones have shown that the presence of the endocyclic double bond can fix the chair family to a more rigid form while lowering the relative energy of the boat conformations, making them competitive in stability. researchgate.net

A conformational analysis of 2-cyclohepten-1-one, a close isomer, revealed several stable conformers, including half-chair and twist-boat forms. kagawa-u.ac.jp DFT calculations at various levels of theory were used to determine their relative energies. kagawa-u.ac.jp For example, at the B3LYP/6-31G(d) level, a half-chair form was found to be the global minimum. kagawa-u.ac.jp The barrier to interconversion between chair and boat families in similar seven-membered rings is generally around 8 kcal/mol. researchgate.net

The potential energy surface of these molecules is often explored by systematically changing key dihedral angles and calculating the energy at each point, a process known as a potential energy scan. dergipark.org.tr This allows for the identification of energy minima corresponding to stable conformers and the transition states that connect them.

Basis Set and Functional Selection in this compound Calculations[9],[20],[15],[10],[24],

Post-Hartree-Fock Methods (e.g., CCSD(T), MP2)

While DFT is a powerful tool, for higher accuracy, especially in describing weak interactions and electron correlation, post-Hartree-Fock methods are employed. wikipedia.orgpku.edu.cn These methods build upon the Hartree-Fock wavefunction to provide a more accurate description of the system. wikipedia.orgscience.gov

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to include electron correlation. uci.edu It generally offers improved accuracy over Hartree-Fock and many DFT functionals for certain properties. researchgate.net For instance, MP2 calculations with the cc-pVTZ basis set have been used to investigate the conformations of related cyclic molecules. researchgate.netresearchgate.net

Coupled-cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy. molpro.net Although computationally expensive, it provides benchmark-quality results for energies and geometries. CCSD(T) calculations with the 6-311+G(d,p) basis set have been used to study the conformations of this compound and other seven-membered rings, providing a reference against which DFT results can be compared. researchgate.netresearchgate.net In the study of 2-cyclohepten-1-one, CCSD(T)/6-311+G(d,p) calculations identified a twist-half-boat or twist-half-chair form as the most stable conformer. kagawa-u.ac.jp

Interactive Data Table: Relative Energies of 2-Cyclohepten-1-one Conformers (kcal/mol)

| Conformer | B3LYP/6-31G(d) | B97-3c | ωB97X-D3/6-31G(d) | RI-MP2/cc-pVTZ | CCSD(T)/6-311+G(d,p) |

| 6H5 and 5H6 | 0.0 | 0.0 | 0.0 | 0.53 | 0.46 |

| 1S4 and 4S1 | 0.8 | 0.4 | 0.1 | 0.00 | 0.00 |

| 7S2,3 and 2,3S7 | 1.2 | 0.9 | 0.6 | 0.52 | 0.56 |

| Data adapted from a study on 2-cyclohepten-1-one, a positional isomer. kagawa-u.ac.jp |

Molecular Dynamics and Simulation Approaches

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and reactions.

Trajectory Surface Hopping (TSH) Simulations

Trajectory surface hopping (TSH) is a semiclassical method used to simulate non-adiabatic dynamics, which are important in photochemical processes where a molecule can transition between different electronic states. researchgate.netrsc.org In the context of cycloheptenones, TSH simulations have been used to model the photochemical isomerization from a cis- to a trans-isomer. researchgate.net

These simulations involve propagating classical trajectories on a potential energy surface calculated by quantum mechanics. When the trajectory reaches a region where two electronic states are close in energy (a conical intersection), there is a probability of "hopping" to the other surface. This approach has been used to show how a chiral trans-cyclohept-2-enone can be formed from a chiral cis-conformer following photoexcitation. researchgate.net

Pseudorotation and Ring Puckering Dynamics

The seven-membered ring of this compound is conformationally flexible, exhibiting complex dynamic behavior known as pseudorotation and ring puckering. Computational studies, often employing methods like B3LYP/6-311+G(d,p) and CCSD(T)/6-311+G(d,p), have been instrumental in understanding these dynamics. researchgate.net

The introduction of a double bond within the cycloheptanone (B156872) ring significantly influences its conformational landscape. researchgate.net Unlike the parent cycloheptane, which has a broad potential well centered around the twist-chair conformation, the double bond in this compound restricts the possible conformations. researchgate.netbiomedres.us This leads to a more rigid chair conformation, while simultaneously lowering the relative energy of boat conformations, making them competitive in stability. researchgate.net

The dynamic interconversion between these conformations occurs through low-energy pathways. This process, termed pseudorotation, involves continuous changes in the puckering of the ring without passing through a high-energy planar state. biomedres.us For seven-membered rings, these dynamic motions can be complex, involving multiple twist and boat forms. biomedres.us The barriers for these interconversions are generally low, making the molecule fluxional at room temperature. biomedres.us The study of related systems, like 1-substituted cyclooctenes, reveals that substituent effects can influence the barriers to pseudorotation and ring inversion. rsc.org

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound, which can aid in their experimental identification and characterization. mdpi.comresearchgate.net Techniques such as Density Functional Theory (DFT) are frequently used to calculate various spectra. researchgate.net

For instance, theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. mdpi.comtamu.edu These calculated spectra can be compared with experimental data to confirm the structure and conformation of the molecule. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy using computational methods, which is invaluable for structural elucidation. mdpi.com

Furthermore, electronic absorption spectra in the ultraviolet-visible (UV-Vis) range can be simulated using time-dependent DFT (TD-DFT). mdpi.com These calculations provide information about the electronic transitions within the molecule, helping to understand its photochemistry. The combination of experimental spectroscopy with computational predictions offers a comprehensive approach to characterizing complex molecules. unito.it

Conceptual DFT for Reactivity and Selectivity Prediction

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting the chemical reactivity of molecules based on concepts derived from the variation of electron density. mdpi.com This approach has been applied to cycloheptenone derivatives to predict their reactivity and selectivity in various reactions. shd-pub.org.rsresearcher.life

Global reactivity descriptors such as electrophilicity (ω) and nucleophilicity (N) indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to classify reagents as electrophiles or nucleophiles. mdpi.comcsic.es For substituted this compound systems involved in reactions like the intramolecular Diels-Alder (IMDA) reaction, these indices can predict the direction of electron transfer. shd-pub.org.rsshd-pub.org.rs

Local reactivity descriptors, such as the Parr functions (P⁺k and P⁻k), local electrophilicity (ωk), and local nucleophilicity (Nk), are employed to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks. mdpi.comshd-pub.org.rsresearcher.life In the context of 4-substituted 2-cyclohepten-1-one, these local indices have been used to pinpoint the specific atoms that will participate in bond formation during a reaction. shd-pub.org.rs For example, in an IMDA reaction, the β-carbon of the enone system is often identified as the most electrophilic center due to the electron-withdrawing effect of the carbonyl group. shd-pub.org.rs

The following table displays representative global reactivity indices for a substituted cycloheptenone derivative, illustrating the application of these computational tools.

| Isomer | Electronic Energy (Hartree) | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

| trans-A | -694.01 | -6.45 | -1.77 | -4.11 | 4.68 | 1.80 | 2.37 |

| trans-B | -693.99 | -6.64 | -1.82 | -4.23 | 4.82 | 1.85 | 2.18 |

| Data derived from a study on 4-[(4E)-4,6-heptadien-1-yl]-2-cyclohepten-1-one. shd-pub.org.rs |

Conceptual DFT is also instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. mdpi.com By analyzing the local reactivity indices, chemists can predict which regioisomer is more likely to form. shd-pub.org.rs For instance, in cycloaddition reactions involving cycloheptenone derivatives, the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other determines the regiochemical outcome. researcher.lifeshd-pub.org.rs

The local reactivity difference index (Rk) can further clarify the electrophilic and nucleophilic sites within the same molecule, which is particularly useful for intramolecular reactions. shd-pub.org.rs Computational studies on the IMDA reaction of 4-substituted 2-cyclohepten-1-one have shown that the electronic transfer occurs from the diene moiety to the ethylene (B1197577) moiety of the cycloheptenone, and the analysis of local Parr functions can successfully predict the observed regioselectivity. shd-pub.org.rsresearchgate.net

Stereoselectivity, such as the preference for an endo or exo transition state in a Diels-Alder reaction, can also be predicted by calculating the activation energies of the different possible reaction pathways. researchgate.netresearchgate.net Computational modeling allows for the detailed examination of transition state geometries and energies, providing insights into the factors that control the stereochemical outcome of a reaction. nih.gov

Applications of 3 Cyclohepten 1 One in Complex Molecular Synthesis

As a Chiral Building Block in Stereoselective Synthesis

The stereoselective synthesis of complex molecules relies on the use of chiral building blocks to construct specific stereoisomers. researchgate.net 3-Cyclohepten-1-one and its derivatives are valuable scaffolds in this regard, enabling the creation of enantiomerically enriched products. nih.govwikipedia.org Asymmetric synthesis, which aims to produce a single enantiomer of a target molecule, can be achieved using several techniques, including the use of chiral starting materials (the chiral pool), resolution of racemic mixtures, or the application of chiral auxiliaries and catalysts. researchgate.net

A key strategy involves the enantioselective deprotonation of a related saturated precursor, tropinone, using chiral lithium amides to produce a substituted cycloheptenone with high enantiomeric excess (up to 95% ee). acs.org This chiral cycloheptenone then serves as a crucial intermediate. acs.org For example, this approach has been utilized in the stereoselective synthesis of tropane (B1204802) alkaloids like physoperuvine (B1219449). acs.org Furthermore, enzymatic reactions offer another powerful tool. Oxidoreductases, for instance, can be employed for the chemo- and stereoselective reduction of cycloheptenone precursors to yield chiral products. ua.es Lipase-mediated resolution is another effective method, where enzymes selectively acylate one enantiomer of a racemic mixture, allowing for the separation of enantiopure building blocks that are subsequently used in the synthesis of molecules like terpenoids.

The development of general catalytic asymmetric routes has expanded the utility of cycloheptenoid structures. wikipedia.org For instance, the enantioselective decarboxylative alkylation of seven-membered β-ketoesters can generate α-quaternary cycloheptenones, which are valuable intermediates for the total synthesis of complex natural products. wikipedia.org

Role in Natural Product Synthesis and Analogs

The seven-membered ring of this compound is a core structure in numerous natural products, making it a critical starting point or intermediate in their total synthesis. wikipedia.org The compound itself has been identified as a natural product, reported in the fungus Aspergillus candidus. mdpi.com Its synthetic utility is demonstrated in the construction of various classes of natural products and their analogs.

Derivatives of this compound are key intermediates in the synthesis of tropane alkaloids, such as physoperuvine and various dihydroxytropanes. acs.org The synthesis leverages the cycloheptenone core, which is modified through reactions like the Wharton reaction or allylic oxidation to build the target alkaloid structure. acs.org Similarly, the cycloheptenone framework is a building block for the stereoselective synthesis of terpenoids. nih.gov

The flexible seven-membered ring of this compound is particularly suited for constructing complex, strained molecular architectures, including bridged and polycyclic systems. wikipedia.org These intricate structures are hallmarks of many biologically active natural products. nist.gov

A powerful method for creating these frameworks is the [5+2] cycloaddition reaction. nist.gov This reaction can form a bridged bicyclo[m.n.1] system, which contains a cycloheptenone core, in a single step with high diastereocontrol. nist.gov This strategy has been successfully applied to the total synthesis of natural products featuring bridged bicyclo[4.4.1] and bicyclo[5.3.1] systems. nist.gov Another approach involves the rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of 1-indanones to form a benzocycloheptenone skeleton, demonstrating a method for ring expansion to access these larger cyclic systems. nih.gov These methods showcase how cycloheptenone-based strategies allow for the efficient assembly of complex polycyclic molecules from simpler monocyclic precursors. wikipedia.orgnist.gov

Derivatization for Analytical and Synthetic Utility

Derivatization is a chemical transformation designed to modify an analyte's properties to improve its analytical detection or separation. biorxiv.orgua.es For carbonyl compounds like this compound, derivatization can increase volatility for gas chromatography (GC), improve chromatographic peak shape, and enhance detector response for mass spectrometry (MS). ua.eswsu.edu

A variety of reagents are used to derivatize ketones for analysis. The choice of reagent depends on the analytical technique and the desired outcome.

| Reagent Class | Specific Reagent | Purpose |

| Hydroxylamines | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms stable, volatile oximes for GC-MS analysis, particularly with electron capture detection. wsu.edu |

| Hydrazines | Girard's Reagent T | Forms cationic hydrazone derivatives, enhancing ionization efficiency for electrospray ionization mass spectrometry (ESI-MS). |

| Chloroformates | (–)-(1R)-Menthyl Chloroformate | Reacts with chiral analytes to form diastereomers that can be separated on achiral GC columns. |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability for GC analysis. |

| Acylating Agents | Acetic Anhydride | Used to protect functional groups and improve chromatographic behavior. |

The derivatization process often involves reacting the ketone with the reagent, sometimes with the aid of a catalyst or heat, followed by an extraction or cleanup step before instrumental analysis. For instance, the reaction with PFBHA can be performed in an aqueous solution, followed by headspace solid-phase microextraction (HS-SPME) to isolate the resulting oxime for GC-MS analysis.

Derivatization of this compound and other ketones is crucial for their trace-level detection in complex matrices such as wine, biological fluids, and environmental samples. The process converts the ketone into a form that is more amenable to separation and detection by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

A fully automated method using HS-SPME coupled with GC-MS/MS has been developed for determining volatile carbonyls in wine. In this method, the carbonyls are derivatized with PFBHA, allowing for highly sensitive and selective quantification. Similarly, derivatization is used in the analysis of genotoxic impurities in pharmaceuticals, where LC-MS is often the method of choice. By converting carbonyl compounds into derivatives, their retention in reversed-phase liquid chromatography can be improved and their detection sensitivity enhanced.

For chiral analysis, derivatization with an enantiopure reagent like (–)-(1R)-menthyl chloroformate converts a pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, achiral chromatographic columns, providing a robust method for determining enantiomeric purity.

Reagents and Methodologies for Derivatization[24],[28],[29],

Contributions to Material Science Precursors

While not typically polymerized directly, this compound serves as a valuable precursor to monomers used in the synthesis of certain polymers. The seven-carbon ring structure can be integrated into polymer backbones, imparting unique properties to the resulting materials.

A key pathway involves the conversion of the cycloheptenone ring into a linear dicarboxylic acid. For instance, its saturated analog, cycloheptanone (B156872) (suberone), undergoes oxidative cleavage to produce pimelic acid. acs.org Pimelic acid is a C7 α,ω-dicarboxylic acid that serves as a monomer for the synthesis of specific polyamides and polyesters, as well as fragrances. acs.org Since this compound can be readily hydrogenated to cycloheptanone, it represents a viable starting point for these materials.

Future Research Trajectories and Challenges for 3 Cyclohepten 1 One

Development of Green Chemistry Approaches for 3-Cyclohepten-1-one Synthesis

The conventional synthesis of cycloheptenones often involves multi-step procedures that are resource-intensive and generate significant chemical waste. A notable challenge is the inherent difficulty and expense of current laboratory methods for producing this compound, which typically involve complex oxidation and ring-closure reactions. researchgate.netrsc.orgnih.govmdpi.com The compound is also known to be the most unstable of the cycloheptenone isomers, readily isomerizing to the more stable conjugated 2-cyclohepten-1-one (B143340). rsc.orgnih.govmdpi.com These factors underscore the urgent need for more sustainable and efficient synthetic routes.

Future research is increasingly directed towards biocatalysis and fermentation, inspired by the natural occurrence of this compound. The compound has been identified as a volatile organic compound (VOC) produced by various fungi, including Aspergillus, Stachybotrys, and entomopathogenic fungi like Beauveria bassiana and Metarhizium robertsii. researchgate.netengineering.org.cnresearchgate.netresearchgate.netuni-greifswald.deuva.nlmdpi.com Its formation in these organisms is linked to biosynthetic pathways of fungal alkaloids, where enzymatic reactions are thought to play a key role.

The exploration of these natural synthetic pathways presents a significant opportunity for developing green production methods. Key research challenges and trajectories in this area include:

Identification and Characterization of Biosynthetic Pathways: Elucidating the specific enzymes and genetic pathways responsible for the synthesis of this compound in fungi is a primary objective. This involves genomic and transcriptomic analysis of producing organisms to identify candidate enzymes such as oxidoreductases and synthases.

Heterologous Expression and Enzyme Optimization: Once identified, the relevant enzymes could be produced in engineered microbial hosts like E. coli or Saccharomyces cerevisiae for scalable and controlled production. Protein engineering could further enhance enzyme stability, activity, and selectivity.

Fermentation Process Development: Optimizing fermentation conditions (e.g., media composition, pH, temperature) for whole-cell biocatalysis is crucial for maximizing yields and minimizing downstream processing.

A summary of fungi identified as natural sources of this compound is presented in Table 1.

| Fungal Species | Context of Identification | Reference(s) |

| Aspergillus candidus | Reported as a natural product. | nih.gov |

| Aspergillus carbonarius | Identified as a hydrocarbon product from biomass conversion. | polimi.it |

| Stachybotrys chartarum | Identified as a volatile secondary metabolite. | engineering.org.cnresearchgate.net |

| Beauveria bassiana | Identified as a volatile organic compound with insect repellent properties. | researchgate.netuni-greifswald.de |

| Metarhizium robertsii | Identified as a volatile organic compound with insect repellent properties. | researchgate.net |

| Pochonia chlamydosporia | Identified as a volatile organic compound with insect repellent properties. | uva.nl |

| Paxillus involutus | Identified as a unique volatile compound released by this ectomycorrhizal fungus. | rsc.org |

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Achieving high selectivity for the 3-cycloheptenone isomer over the thermodynamically more stable 2-cycloheptenone is a major challenge in chemical synthesis. Future research will need to focus on the design of sophisticated catalytic systems that can control the regioselectivity of ring-forming or ring-expansion reactions.

While specific catalysts for the direct, high-yield synthesis of this compound are not yet well-documented, progress in related areas offers promising directions:

Enantioselective Catalysis: The development of chiral catalysts for asymmetric synthesis is a burgeoning field. While many studies focus on cyclohexenones, the principles can be extended to cycloheptenone systems. For instance, organocatalytic approaches using chiral imidazolidinones have been successful for Diels-Alder reactions with cycloheptenone, achieving high enantioselectivity (90-93% ee). princeton.edu Future work could adapt such catalysts to favor the formation of the 3-cycloheptenone scaffold directly.

Transition Metal Catalysis: Rhodium-catalyzed asymmetric 1,4-additions to α,β-unsaturated ketones are well-established. researchgate.net The challenge lies in developing ligands that can steer the reaction towards the less stable 3-isomer or facilitate isomer-selective transformations. Similarly, gold-catalyzed annulations have shown promise in generating seven-membered rings, but controlling the subsequent reaction cascade to yield this compound remains an area for investigation. rsc.orgrsc.org

Lewis Acid Catalysis: Chiral Lewis acids have demonstrated remarkable utility in enantioselective Diels-Alder reactions. nih.gov The development of Lewis acids that can selectively activate precursors for cyclization or rearrangement to this compound is a key research trajectory.

The challenge is not only to achieve the desired regiochemistry but also to ensure high efficiency (yield) and turnover numbers for the catalyst, making the process economically viable.

Deeper Mechanistic Elucidations of Novel Transformations

A fundamental understanding of the reaction mechanisms governing the formation of this compound is essential for designing more effective synthetic strategies. The isomerization of bicyclic precursors is a promising route, but it often yields the undesired 2-isomer.

For example, the acid-catalyzed isomerization of bicyclo[3.2.0]heptan-6-one in strong acids like fluorosulfonic acid (FSO₃H) cleanly produces protonated cyclohept-2-enone. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.net This highlights the thermodynamic preference for the conjugated system.

Future research should focus on:

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model the transition states of various potential synthetic pathways. mdpi.com Such studies can help to understand the factors that influence regioselectivity and to design substrates and catalysts that favor the formation of the 3-isomer. For instance, computational analysis has been used to understand the stability of keto-enol tautomers in cascade reactions involving cycloheptenone, indicating the keto-tautomer is more stable. rsc.org

In-situ Spectroscopic Analysis: Techniques like rapid-injection NMR and time-resolved IR spectroscopy can be used to detect and characterize transient intermediates in reactions, providing direct evidence for proposed mechanisms.

Isotopic Labeling Studies: Tracing the fate of isotopes through a reaction sequence can provide unambiguous information about bond-forming and bond-breaking steps, helping to distinguish between different mechanistic possibilities.

A deeper mechanistic understanding will enable chemists to manipulate reaction conditions (e.g., temperature, solvent, catalyst) to kinetically trap the less stable this compound isomer before it can rearrange.

Exploration of this compound in Non-Traditional Synthetic Pathways

Moving beyond traditional cyclization methods, the exploration of unconventional reaction pathways offers new avenues for the synthesis of this compound and its derivatives.

Promising areas of research include:

Cascade Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer a highly efficient way to build molecular complexity. rsc.org Designing a cascade that terminates in the formation of this compound, perhaps by trapping a reactive intermediate, is a significant but worthwhile challenge. Gold-catalyzed cascade reactions have been shown to produce complex cycloheptene (B1346976) derivatives, suggesting the potential for tailoring these cascades. rsc.org

Photochemical Reactions: Photochemistry provides access to high-energy intermediates that are not accessible through thermal methods. A notable example is the photochemical isomerization of a cyclohept-2-enone-3-carboxylic acid to its highly reactive and chiral trans-isomer. researchgate.net This short-lived intermediate can then be trapped in Diels-Alder reactions. researchgate.net Developing similar photochemical strategies to generate a precursor that selectively yields this compound is a compelling future direction.

Electro-organic Synthesis: Electrochemical methods offer a green alternative to traditional reagents for oxidation and reduction reactions. The application of electrochemistry to ring-expansion or cyclization reactions could provide a novel and controlled method for synthesizing this compound.

These non-traditional approaches could circumvent the thermodynamic pitfalls associated with conventional methods and provide access to this valuable synthetic intermediate under milder and more sustainable conditions.

Integration of Machine Learning and AI in Predictive Chemistry for Cycloheptenones

The complexity of predicting reaction outcomes, particularly for challenging targets like this compound, makes this an ideal area for the application of machine learning (ML) and artificial intelligence (AI).

Future research in this domain will likely focus on:

Predictive Reaction Modeling: AI models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations. nih.govresearchgate.netmagritek.comresearchgate.net For the synthesis of this compound, an AI model could be trained to predict the reaction conditions (catalyst, solvent, temperature) that would favor the formation of the 3-isomer over the 2-isomer. nih.govbeilstein-journals.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic routes to a target molecule. engineering.org.cnnih.govnih.govresearchgate.net By incorporating rules that favor the formation of less stable isomers or that prioritize green chemistry principles, these tools could identify new and more efficient ways to synthesize this compound.

High-Throughput Experimentation and Optimization: AI can be integrated with robotic systems to automate the process of reaction optimization. magritek.com An AI algorithm could design a set of experiments to explore the reaction space for this compound synthesis, and then use the results to propose new experiments that are most likely to improve the yield and selectivity.

Q & A

Q. What experimental approaches are recommended to investigate the ecological role of this compound as a fungal volatile organic compound (VOC) in biotic interactions?

- Methodological Answer : Bioassays using organisms like Cosmopolites sordidus (banana weevil) can test behavioral responses to this compound at varying concentrations. Headspace solid-phase microextraction (SPME) coupled with GC-MS quantifies VOC emission dynamics across fungal growth stages (e.g., 10–60 days post-inoculation) . Metabolomic profiling of host plants or competing microbes identifies biochemical pathways influenced by the compound. Field studies should integrate microcosm experiments to validate lab findings under natural conditions .

Q. How should computational modeling be integrated with experimental data to predict the thermodynamic stability of this compound derivatives?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock, DFT) model substituent effects on ring strain and ketone resonance. Experimental calorimetry (DSC/TGA) provides enthalpy and entropy data to refine computational parameters. Machine learning algorithms trained on existing cycloheptenone datasets can predict novel derivatives’ stability, prioritizing candidates for synthesis. Cross-disciplinary collaboration ensures alignment between theoretical predictions and lab feasibility .

Q. What strategies are effective for isolating this compound from complex biological matrices, such as fungal cultures or plant extracts?

- Methodological Answer : Liquid-liquid extraction (LLE) using dichloromethane or ethyl acetate isolates non-polar VOCs. Solid-phase extraction (SPE) with C18 columns enhances selectivity. Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight (TOF) MS improves resolution in complex mixtures. Method validation includes spike-recovery tests and limit of detection (LOD) calculations to ensure reproducibility. Ethical considerations require proper disposal of toxic solvents .

Data Analysis and Reporting Guidelines

- Data Contradiction : Use triangulation (multiple methods, datasets, or theoretical frameworks) to address discrepancies .

- Replicability : Document all experimental parameters (e.g., instrument calibration, batch numbers) in supplementary materials .

- Ethical Compliance : Declare conflicts of interest and obtain ethics approvals for studies involving biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.